2-Bromo-5-pentafluoroethyl-pyrazine
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Overview
Description
2-Bromo-5-pentafluoroethyl-pyrazine is an organic compound with the molecular formula C6H2BrF5N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-pentafluoroethyl-pyrazine typically involves the bromination of a pyrazine derivative. One common method is the reaction of 2,5-dibromopyrazine with pentafluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-pentafluoroethyl-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazine oxides or reduction to yield pyrazine derivatives with different functional groups.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds
Biological Activity
2-Bromo-5-pentafluoroethyl-pyrazine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and pentafluoroethyl groups, exhibits unique chemical properties that may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C7H3BrF5N2
- Molecular Weight : 292.01 g/mol
The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the bromine atom may facilitate specific interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that fluorinated compounds can possess significant antimicrobial activity. The halogenated pyrazines have been investigated for their efficacy against various bacterial strains, suggesting potential as antimicrobial agents .
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The mechanism is hypothesized to involve modulation of cellular signaling pathways .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in drug development for diseases where enzyme activity is dysregulated .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Interaction with Receptors : The compound may interact with various receptors, influencing downstream signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound might induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Modulation of Gene Expression : There is evidence that halogenated compounds can alter gene expression profiles, impacting cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent .
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line .
- Enzyme Inhibition Assay : The compound was tested for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Results showed competitive inhibition with an IC50 value of approximately 15 µM, indicating potential for diabetes management .
Comparative Biological Activity Table
Properties
Molecular Formula |
C6H2BrF5N2 |
---|---|
Molecular Weight |
276.99 g/mol |
IUPAC Name |
2-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C6H2BrF5N2/c7-4-2-13-3(1-14-4)5(8,9)6(10,11)12/h1-2H |
InChI Key |
GQZHMGHLGIGZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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